

# Head-to-Head Comparison: BACE1 Inhibitors LY2886721 and LY2811376

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## Compound of Interest

Compound Name: LY2886721 hydrochloride

Cat. No.: B580903

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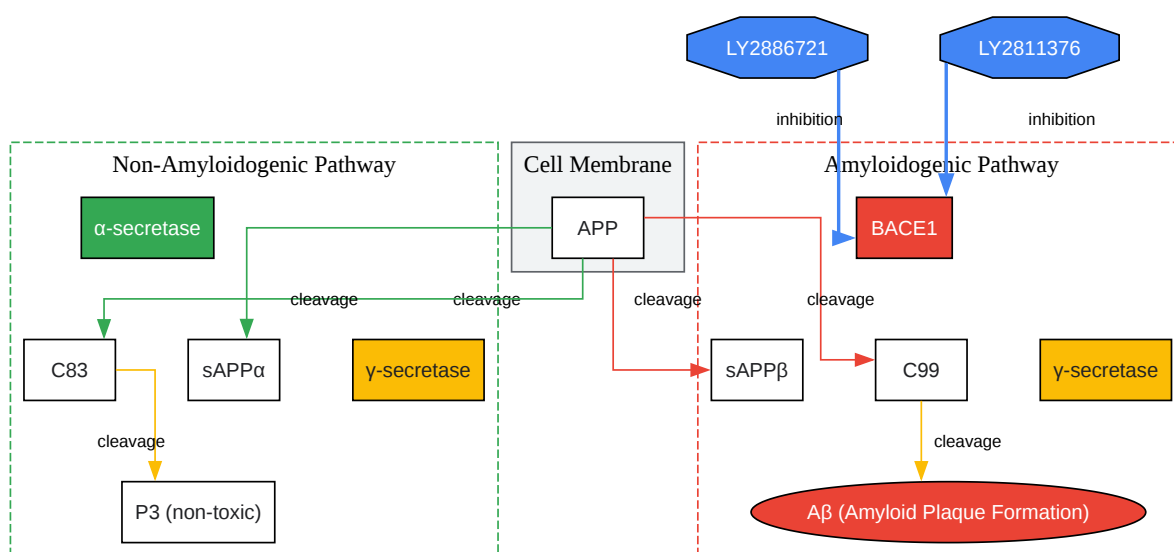
This guide provides a comprehensive, data-driven comparison of two early-generation  $\beta$ -site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, LY2886721 and LY2811376, both developed by Eli Lilly for the potential treatment of Alzheimer's disease. While neither compound is currently in clinical development, a retrospective analysis of their preclinical and clinical data offers valuable insights into the challenges and opportunities in targeting BACE1.

## Introduction to BACE1 Inhibition in Alzheimer's Disease

The amyloid cascade hypothesis posits that the accumulation of amyloid-beta ( $A\beta$ ) peptides in the brain is a central event in the pathogenesis of Alzheimer's disease[1][2][3]. BACE1, also known as  $\beta$ -secretase, is a key enzyme that initiates the production of  $A\beta$  by cleaving the amyloid precursor protein (APP)[1][2][4]. Inhibition of BACE1 is therefore a primary therapeutic strategy to reduce  $A\beta$  levels and potentially slow the progression of Alzheimer's disease[1][2]. LY2811376 and its successor, LY2886721, were among the first orally bioavailable, non-peptidic BACE1 inhibitors to be evaluated in humans[2][5][6].

## Mechanism of Action: Targeting the Amyloidogenic Pathway

Both LY2886721 and LY2811376 are active site inhibitors of BACE1[7]. By binding to the active site of the BACE1 enzyme, these small molecules prevent the cleavage of APP, thereby reducing the production of A $\beta$  peptides[2]. This mechanism of action is illustrated in the signaling pathway diagram below. The inhibition of BACE1 is expected to lead to a decrease in the downstream products of amyloidogenic processing, including sAPP $\beta$ , C99, and A $\beta$  peptides (A $\beta$ 40 and A $\beta$ 42), and a corresponding increase in the products of the non-amyloidogenic pathway, such as sAPP $\alpha$ [6][8][9].



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**Figure 1.** Amyloid Precursor Protein (APP) processing pathways.

## Quantitative Data Presentation

The following tables summarize the available quantitative data for LY2886721 and LY2811376, allowing for a direct comparison of their in vitro potency, cellular activity, and in vivo efficacy.

## In Vitro and Cellular Activity

Parameter	LY2886721	LY2811376
BACE1 IC <sub>50</sub>	20.3 nM (recombinant human BACE1)[ <a href="#">10</a> ][ <a href="#">11</a> ]	239-249 nM[ <a href="#">12</a> ][ <a href="#">13</a> ]
BACE2 IC <sub>50</sub>	10.2 nM[ <a href="#">10</a> ]	~10-fold less potent than BACE1[ <a href="#">12</a> ][ <a href="#">14</a> ][ <a href="#">15</a> ]
Selectivity vs. Cathepsin D, Pepsin, Renin	No significant inhibition (IC <sub>50</sub> >100,000 nM)[ <a href="#">8</a> ][ <a href="#">11</a> ][ <a href="#">16</a> ]	>50-fold selectivity[ <a href="#">12</a> ][ <a href="#">14</a> ][ <a href="#">15</a> ]
HEK293Swe Cell A $\beta$ EC <sub>50</sub>	18.5 nM (A $\beta$ <sub>1-40</sub> ), 19.7 nM (A $\beta$ <sub>1-42</sub> )[ <a href="#">10</a> ][ <a href="#">16</a> ]	~300 nM[ <a href="#">12</a> ][ <a href="#">17</a> ]
PDAPP Neuronal Culture A $\beta$ EC <sub>50</sub>	~10 nM[ <a href="#">10</a> ]	~100 nM[ <a href="#">12</a> ]

## In Vivo Pharmacodynamic Effects

Species & Model	Dosage	Effect on A $\beta$ Levels
LY2886721		
PDAPP Mice (oral)	3-30 mg/kg	20-65% reduction in brain A $\beta$ [ <a href="#">8</a> ]
Beagle Dogs (oral)	0.5 mg/kg	50% reduction in CSF A $\beta$ at 9 hours[ <a href="#">8</a> ][ <a href="#">18</a> ][ <a href="#">19</a> ]
Healthy Humans (oral)	70 mg (single dose)	Up to 74% reduction in CSF A $\beta$ <sub>40</sub> [ <a href="#">6</a> ][ <a href="#">18</a> ]
LY2811376		
APPV717F Mice (oral)	10, 30, 100 mg/kg	Dose-dependent reduction in brain A $\beta$ [ <a href="#">2</a> ][ <a href="#">13</a> ]
Beagle Dogs (oral)	5 mg/kg	~70% reduction in CSF A $\beta$ <sub>1-x</sub> at 9 hours[ <a href="#">2</a> ]
Healthy Humans (oral)	30 mg, 90 mg	Dose-dependent reduction in CSF A $\beta$ <sub>1-40</sub> and A $\beta$ <sub>1-42</sub> [ <a href="#">2</a> ]

## Experimental Protocols

Detailed, proprietary experimental protocols for these compounds are not publicly available. However, based on published research, the following methodologies were central to their evaluation.

### BACE1 Inhibition Assay (In Vitro)

A common method to determine the in vitro potency of BACE1 inhibitors is a Fluorescence Resonance Energy Transfer (FRET) assay.

General Protocol:

- Reagents: Recombinant human BACE1 enzyme, a synthetic peptide substrate containing a fluorophore and a quencher, assay buffer.
- Procedure:
  - The BACE1 enzyme is incubated with varying concentrations of the inhibitor (e.g., LY2886721 or LY2811376).
  - The FRET peptide substrate is added to the mixture.
  - In the absence of inhibition, BACE1 cleaves the substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal.
  - The fluorescence is measured over time using a plate reader.
- Data Analysis: The rate of substrate cleavage is calculated, and  $IC_{50}$  values are determined by plotting the percent inhibition against the inhibitor concentration.

### A $\beta$ Quantification in Cell Culture and In Vivo Samples

Enzyme-Linked Immunosorbent Assays (ELISAs) are standard for quantifying A $\beta$  levels in conditioned media from cell cultures, as well as in plasma, cerebrospinal fluid (CSF), and brain homogenates from in vivo studies.

General Protocol:

- Sample Preparation: Conditioned media, plasma, CSF, or brain homogenates are collected and processed.
- ELISA Procedure:
  - A capture antibody specific for an A $\beta$  epitope is coated onto the wells of a microplate.
  - The samples are added to the wells, and the A $\beta$  peptides bind to the capture antibody.
  - A detection antibody, also specific for A $\beta$  and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
  - A substrate for the enzyme is added, resulting in a colorimetric reaction.
- Data Analysis: The intensity of the color is proportional to the amount of A $\beta$  in the sample and is quantified using a spectrophotometer against a standard curve of known A $\beta$  concentrations.



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**Figure 2.** General experimental workflow for BACE1 inhibitor evaluation.

## Clinical Development and Discontinuation

Both LY2886721 and LY2811376 progressed to clinical trials but were ultimately discontinued due to safety concerns.

Feature	LY2886721	LY2811376
Highest Clinical Phase Reached	Phase II[5][8]	Phase I[1][5]
Reason for Discontinuation	Abnormal liver biochemistry in patients[1][5][8][20]	Retinal toxicity observed in preclinical rat toxicology studies[2][8][21]
Key Clinical Findings	- Generally well-tolerated in Phase I[6].- Dose-dependent reduction of A $\beta$ 40, A $\beta$ 42, and sAPP $\beta$ in CSF[6][8].- Increased sAPP $\alpha$ in CSF, consistent with BACE1 inhibition[6][9].	- Well-tolerated in Phase I[2].- Robust and long-lasting dose-dependent reduction of A $\beta$ in plasma and CSF[2][21].

The adverse effects leading to the discontinuation of both compounds were considered off-target and not related to the mechanism of BACE1 inhibition itself[2][8].

## Conclusion

LY2886721 and LY2811376 were pioneering BACE1 inhibitors that demonstrated the feasibility of lowering A $\beta$  levels in the central nervous system through oral administration of a small molecule. A head-to-head comparison reveals that LY2886721 exhibited significantly greater potency in vitro and in cellular assays compared to its predecessor, LY2811376. Both compounds achieved robust A $\beta$  reduction in preclinical models and in human clinical trials.

However, the clinical development of both molecules was halted due to unforeseen toxicities. The case of LY2811376 highlights the importance of thorough long-term toxicology studies in preclinical development, while the experience with LY2886721 underscores the potential for idiosyncratic adverse events in human trials, even when preclinical data are promising. The journey of these two compounds provides critical lessons for the development of future BACE1 inhibitors and other disease-modifying therapies for Alzheimer's disease, emphasizing the need for not only potent and selective compounds but also those with a clean safety profile.

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